Cas no 124427-80-1 (4-Quinazolinamine,N-[2-(2-naphthalenyl)ethyl]-)

4-Quinazolinamine,N-[2-(2-naphthalenyl)ethyl]- structure
124427-80-1 structure
Product Name:4-Quinazolinamine,N-[2-(2-naphthalenyl)ethyl]-
CAS No:124427-80-1
Molecular Formula:C20H17N3
Molecular Weight:299.36908
CID:146390
PubChem ID:164161

4-Quinazolinamine,N-[2-(2-naphthalenyl)ethyl]- Properties

Names and Identifiers

    • 4-Quinazolinamine,N-[2-(2-naphthalenyl)ethyl]-
    • 1-piperidin-1-yl-2-(5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)ethanone
    • N-[2-(2-Naphthyl)ethyl]quinazolin-4-amine
    • 124427-80-1
    • 4-Quinazolinamine, N-[2-(2-naphthalenyl)ethyl]-
    • N-(2-(2-Naphthalenyl)ethyl)-4-quinazolinamine
    • SCHEMBL8543033
    • FSLSBRBLTSYCQH-UHFFFAOYSA-N
    • N-[2-(2-naphthyl)ethyl]-4-quinazolinamine
    • 4-Quinazolinamine, N-(2-(2-naphthalenyl)ethyl)-
    • DTXSID5073826
    • InChIKey: FSLSBRBLTSYCQH-UHFFFAOYSA-N
    • Inchi: InChI=1S/C20H17N3/c1-2-6-17-13-15(9-10-16(17)5-1)11-12-21-20-18-7-3-4-8-19(18)22-14-23-20/h1-10,13-14H,11-12H2,(H,21,22,23)
    • SMILES: C1C2C(=CC=CC=2)C=CC=1CCNC1C2C(=CC=CC=2)N=CN=1

Computed Properties

  • Exact Mass: 299.14241
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 299.142
  • Heavy Atom Count: 23
  • Complexity: 372
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.6
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • PSA: 37.81
  • Refractive Index: 1.737
  • Boiling Point: 539.4°C at 760 mmHg
  • Flash Point: 280°C
  • Density: 1.243
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